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molecular formula C14H17FN2O B8577008 2-[Bis(cyclopropylmethyl)amino]-6-fluoropyridine-3-carbaldehyde CAS No. 920494-66-2

2-[Bis(cyclopropylmethyl)amino]-6-fluoropyridine-3-carbaldehyde

Cat. No. B8577008
M. Wt: 248.30 g/mol
InChI Key: CGCPYORGTQSVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604055B2

Procedure details

To [2-(bis-cyclopropylmethy-amino)-6-fluoro-pyridin-3-ylmethyl]-(3,5-bis-trifluoromethyl-benzyl)-cyanamide (244 mg, 0.5 mmol) stirred in isopropanol (5 mL) and water (10 mL) was added sodium azide (38.4 mg, 0.55 mmol) and zinc bromide (115.6 mg, 0.5 mmol). After stirring at reflux overnight, the solution was extracted with ethyl acetate (2×15 mL). The combined organic layers were washed with water and brine, dried over sodium sulfate, filtered and then concentrated under vacuum to give the title compound as an orange oily product (248 mg, yield: 91%) and was used as is without purification.
Name
[2-(bis-cyclopropylmethy-amino)-6-fluoro-pyridin-3-ylmethyl]-(3,5-bis-trifluoromethyl-benzyl)-cyanamide
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
38.4 mg
Type
reactant
Reaction Step Two
Quantity
115.6 mg
Type
catalyst
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][N:5]([CH2:32][CH:33]2[CH2:35][CH2:34]2)[C:6]2[C:11]([CH2:12]N(CC3C=C(C(F)(F)F)C=C(C(F)(F)F)C=3)C#N)=[CH:10][CH:9]=[C:8]([F:31])[N:7]=2)[CH2:3][CH2:2]1.[OH2:36].[N-]=[N+]=[N-].[Na+]>C(O)(C)C.[Br-].[Zn+2].[Br-]>[CH:1]1([CH2:4][N:5]([CH2:32][CH:33]2[CH2:35][CH2:34]2)[C:6]2[C:11]([CH:12]=[O:36])=[CH:10][CH:9]=[C:8]([F:31])[N:7]=2)[CH2:3][CH2:2]1 |f:2.3,5.6.7|

Inputs

Step One
Name
[2-(bis-cyclopropylmethy-amino)-6-fluoro-pyridin-3-ylmethyl]-(3,5-bis-trifluoromethyl-benzyl)-cyanamide
Quantity
244 mg
Type
reactant
Smiles
C1(CC1)CN(C1=NC(=CC=C1CN(C#N)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)F)CC1CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
38.4 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
115.6 mg
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate (2×15 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CN(C1=NC(=CC=C1C=O)F)CC1CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 248 mg
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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